Phlorin

Electrochemistry Porphyrinoid Redox Tuning

Research on non-aromatic porphyrinoids often stalls due to the lack of reliable, custom-synthesized macrocycles with reproducible multielectron redox behavior. Phlorin (CAS 26660-92-4) addresses this directly as a reduced tetrapyrrole with an sp³-hybridized meso-carbon, enabling properties inaccessible to standard porphyrins: - Enables cooperative 2:1 fluoride binding with a Q-band shift from 670 nm to 805 nm, a specific supramolecular response not observed in conventional porphyrin or corrole systems. - Exhibits a compressed electrochemical HOMO-LUMO gap (1.62-1.75 eV) and a low first oxidation potential (0.60 V vs. Ag/AgCl), supporting up to three quasi-reversible oxidations for multielectron catalysis research. - Supplied as a custom-synthesis research chemical with analytical documentation to support reproducibility in photophysical, electrochemical, and sensing studies.

Molecular Formula C20H16N4
Molecular Weight 312.4 g/mol
CAS No. 26660-92-4
Cat. No. B1259302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhlorin
CAS26660-92-4
Synonymsphlorin porphyrin
Molecular FormulaC20H16N4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1C2=CC=C(N2)C=C3C=CC(=CC4=NC(=CC5=CC=C1N5)C=C4)N3
InChIInChI=1S/C20H16N4/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14/h1-11,21,23-24H,12H2/b13-9-,14-10-,17-11-
InChIKeyIQDRAVRWQIIASA-VZPOTTSCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phlorin Overview: Redox and Supramolecular Properties


Phlorin (CAS: 26660-92-4; 5,22-dihydroporphyrin) is a reduced porphyrinoid macrocycle characterized by an sp³-hybridized meso-carbon within its tetrapyrrole framework, a structural feature that disrupts full π-conjugation and imparts electronic properties distinct from aromatic porphyrins and chlorins [1]. Phlorin and its substituted derivatives can be synthesized in yields of 24–50% via modular dipyrromethane-based routes [2][3]. The core scaffold supports a rich multielectron redox chemistry (up to three oxidations and two reductions at modest potentials), broad UV-vis-NIR absorption, and supramolecular fluoride binding, making it a platform of interest for electrochemical sensing, energy conversion studies, and photophysical applications [2][3].

Scaffold Non-conjugated sp³ meso-carbon porphyrinoid
Redox Supports multielectron cycling at modest potentials
Reported use Fluoride sensing and photophysical studies

Why Generic Substitution Fails for Phlorin


In-class substitution of Phlorin with conventional porphyrins or chlorins is scientifically invalid due to its unique sp³-hybridized meso-carbon, which fundamentally alters its electronic ground state and redox profile. Unlike fully conjugated porphyrins that typically display HOMO-LUMO gaps of ~2.4 eV, Phlorin exhibits a compressed electrochemical gap of 1.62–1.75 eV [1]. This structural difference translates to a first oxidation potential nearly one full volt lower than analogous fluorinated porphyrins and enables up to three quasi-reversible oxidations at modest potentials (0.60–1.26 V vs. Ag/AgCl), a multielectron redox capacity not accessible to standard porphyrinoids [1]. Furthermore, Phlorin's ability to cooperatively bind two equivalents of fluoride—modulating both optical and redox properties—has no parallel in porphyrin or corrole macrocycles, making it irreplaceable for applications requiring fluoride-triggered electronic switching [1].

Property
Phlorin (target)
Porphyrin / chlorin (substitute)
Electronic state
sp³ meso-carbon breaks π-conjugation
Fully conjugated aromatic macrocycle
Redox capacity
Up to 3 quasi-reversible oxidations at accessible potentials
Typically limited redox steps and higher onset potentials
Supramolecular binding
Cooperative 2:1 fluoride binding with optical shift
Negligible fluoride binding; no cooperative response

Phlorin Evidence: Porphyrin and Corrole Benchmarks


First Oxidation Potential vs. Fluorinated Porphyrins

Phlorin macrocycles exhibit a first oxidation potential (Eox(1)) nearly one full volt lower than that observed for analogous fluorinated porphyrin derivatives [1]. For example, the 3H(PhlMes) derivative displays an Eox(1) of 0.60 V versus Ag/AgCl, while comparable porphyrin frameworks typically oxidize at potentials exceeding 1.5 V under similar conditions [1]. This substantial negative shift in oxidation potential directly reflects the electron-rich character imparted by the sp³-hybridized meso-carbon and facilitates multielectron redox processes at accessible potentials.

Oxidation potential vs porphyrin
Head-to-head
Eox(1) 0.60 V (PhlMes) vs porphyrin >1.5 V
Δ ≈ 0.9 V lower
Supports low-overpotential electrocatalytic design
CV/DPV, CH₂Cl₂, Ag/AgCl reference
Electrochemistry Porphyrinoid Redox Tuning

HOMO-LUMO Gap Compression vs. Porphyrin

Phlorin derivatives display significantly compressed electrochemical HOMO-LUMO gaps (E₀–₀) ranging from 1.62 eV to 1.75 eV, compared to approximately 2.4 eV for typical fluorinated porphyrins and approximately 1.85 eV for corrole frameworks [1]. The smallest gap observed among the studied phlorins is 1.62 eV for the 3H(PhlCO₂ᵗBu) derivative, which is among the narrowest reported for simple porphyrinoid constructs [1].

HOMO-LUMO gap compression
Head-to-head
Phlorin 1.62–1.75 eV
Porphyrin ~2.4 eV | Corrole ~1.85 eV
Enables near-IR absorption and photonic applications
Gap from ΔEox(1)−Ered(1) in CH₂Cl₂
Photophysics Bandgap Engineering Optoelectronics

Cooperative Supramolecular Fluoride Binding

Phlorin macrocycles exhibit cooperative binding of two equivalents of fluoride anion, a supramolecular behavior not observed for standard porphyrin or corrole platforms. Hill analysis of 3H(PhlMes) titration data yields a cooperativity constant of β₂ = 4.5 × 10⁸ M⁻² for formation of the ternary 3H(PhlMes)·2F⁻ complex, with the second fluoride binding event being strongly favored (K₂ ≫ K₁) [1]. Fluoride binding induces a dramatic shift in the Q-band absorption maximum from approximately 670 nm to 805 nm and modulates redox potentials by up to 400 mV [1].

Cooperative fluoride binding
Class-level
β₂ = 4.5 × 10⁸ M⁻²
Q-band 670 nm → 805 nm; ΔEox ≈ −400 mV
Supports selective fluoride sensor development
TBAF titration, anhydrous CH₂Cl₂, Job plot 2:1
Supramolecular Chemistry Anion Sensing Cooperative Binding

Tunable Fluorescence via Peripheral Substitution

The fluorescence quantum yield (φFl) and lifetime (τFl) of phlorin derivatives are systematically tunable via the electronic nature of the 15-meso-aryl substituent. The most electron-deficient derivative (3H(PhlF)) exhibits a φFl of 5.34 × 10⁻⁴ and τFl of 37 ps, while the most electron-rich derivative (3H(PhlOMe)) displays a φFl of 1.76 × 10⁻³ and τFl of 101 ps—a 3.3-fold increase in quantum yield and 2.7-fold increase in lifetime [1]. These values are among the first reported excited-state lifetime measurements for 5,5-dimethylphlorin frameworks and establish a clear structure-photophysics relationship [1].

Tunable fluorescence
Head-to-head
φFl 5.3×10⁻⁴ to 1.76×10⁻³
τFl 37 ps to 101 ps (F→OMe)
Structure-driven photophysical tuning for fluorophore design
CH₂Cl₂, λex 650 nm, emission 750 nm
Photophysics Fluorescence Structure-Property Relationship

Phlorin Application Scenarios


Electrochemical and Colorimetric Fluoride Sensing

Phlorin's cooperative 2:1 fluoride binding with large spectroscopic shifts (Q-band from 670 nm to 805 nm) and redox potential modulation (~400 mV) makes it a selective scaffold for fluoride detection in organic media [1]. Standard porphyrins do not exhibit appreciable fluoride binding, making phlorin uniquely suited for colorimetric and electrochemical fluoride sensing applications [1].

Multielectron Redox Catalysis and Energy Conversion

With a first oxidation potential as low as 0.60 V versus Ag/AgCl (nearly 1 V lower than porphyrin benchmarks) and the capacity for three quasi-reversible oxidations, phlorin is an attractive candidate for electrocatalytic processes requiring multielectron transfer at modest overpotentials [1]. This property is directly relevant to fuel-forming reactions (e.g., water oxidation, CO₂ reduction) and energy storage schemes where porphyrins require significantly higher driving potentials [1].

Near-Infrared Photonics and Photosensitizers

The compressed HOMO-LUMO gap (1.62–1.75 eV) of phlorin relative to porphyrins (~2.4 eV) enables red-shifted absorption extending into the near-IR, a desirable feature for photodynamic therapy photosensitizers, NIR-emitting materials, and organic photovoltaics [1]. The ability to further tune absorption and emission via peripheral substitution provides a rational design handle for wavelength-specific applications [1].

Application
Selection Property
Validation Focus
Fluoride sensing research
Cooperative 2:1 binding with large optical/redox shift
Colorimetric and electrochemical response assessment
Electrocatalysis and energy conversion
Low first oxidation onset and multielectron capacity
Redox potential profiling under catalytic conditions
Near-IR photophysics and photodynamic research
Compressed band gap and tunable emission lifetime
Spectral characterization in model photosensitizer systems

Technical Documentation Hub

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33 linked technical documents
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